MAO-B Inhibition Potency Compared to Clinically-Used Inhibitor Selegiline
Cyclopentyl-(3-methoxy-benzyl)-amine demonstrates nanomolar inhibition of human monoamine oxidase B (MAO-B). Its potency is quantitatively compared to selegiline, a widely-used irreversible MAO-B inhibitor. The target compound's IC50 is approximately 2-6 fold less potent than selegiline, indicating a distinct binding interaction that may translate to a different therapeutic window or side-effect profile [1].
| Evidence Dimension | Inhibition of Human MAO-B Enzyme |
|---|---|
| Target Compound Data | IC50 = 115 nM |
| Comparator Or Baseline | Selegiline (Deprenyl): IC50 = 19.6 - 51 nM (depending on assay conditions) |
| Quantified Difference | Selegiline is 2.3x to 5.9x more potent. |
| Conditions | Target: Human MAO-B, substrate: kynuramine, 20 min incubation, fluorescence spectrophotometry. Comparator: Various assays including human recombinant MAO-B. |
Why This Matters
For researchers developing novel MAO-B inhibitors or studying neurodegenerative diseases, this potency level defines a unique position in the SAR landscape, offering a less potent alternative to selegiline that may be preferable for applications requiring more nuanced modulation of MAO-B activity.
- [1] BindingDB. (2024). BDBM50597772 (CHEMBL5170103) - Affinity Data: IC50: 115nM. Inhibition of human MAO-B using kynuramine as substrate incubated for 20 mins by fluorescence spectrophotometry assay. View Source
